N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2034253-71-7) is a heterocyclic compound featuring a thiophene-furan hybrid moiety, a hydroxyethyl linker, and a 1-methyl-2-oxo-1,2-dihydropyridine carboxamide group. The thiophene-furan system introduces π-conjugation and sulfur-based electronic effects, while the hydroxyethyl group enhances hydrophilicity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(23-15)11-6-8-24-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFAVCTUTZEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines dihydropyridine and furan-thiophene moieties, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
The compound's molecular formula is , with a molecular weight of 303.3 g/mol. The structure features a dihydropyridine core, which is known for its role in calcium channel blocking and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034343-86-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channels : Similar to other dihydropyridine derivatives, it may modulate calcium ion influx in vascular smooth muscle cells, potentially leading to vasodilation and antihypertensive effects .
- Receptor Modulation : The compound may act on free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to the inhibition of proinflammatory cytokines such as IL-6 and TNF-α .
- Antioxidant Activity : The presence of thiophene and furan rings suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan moieties have shown efficacy against various cancer cell lines. This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has been shown to reduce inflammation by modulating cytokine production in macrophages. In vitro studies demonstrated that it can decrease the secretion of IL-6 and TNF-α in response to lipopolysaccharide stimulation, indicating its potential as an anti-inflammatory agent .
Antimicrobial Properties
Compounds similar to this compound have also exhibited antimicrobial activity against various pathogens. This effect may be due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Case Studies
- In Vitro Studies : A study evaluated the effects of synthesized dihydropyridine derivatives on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating their potency against specific cancer types .
- Inflammation Model : In a model of acute inflammation using THP-1 macrophages, the compound was found to significantly reduce the levels of proinflammatory cytokines when compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
Scientific Research Applications
Chemistry
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it instrumental in the study of reaction mechanisms and the development of new materials.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly antimicrobial and anticancer properties. Studies have shown that it can interact with specific biological targets, modulating enzyme activity or receptor function. Detailed biochemical studies are necessary to elucidate its mechanisms of action.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug development due to its bioactive properties. Investigations into its pharmacological profiles are ongoing to assess efficacy and safety.
Industry
This compound is also being investigated for applications in material science and chemical processes. Its unique properties may lead to innovations in the development of catalysts or advanced materials with specific functionalities.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains in vitro. | |
| Anticancer Properties | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. | |
| Synthetic Applications | Utilized as a precursor in synthesizing novel compounds with enhanced reactivity profiles. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ranitidine-Related Compounds (Nitroacetamide and Diamine Derivatives)
- Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (). Key Differences:
- The target compound replaces the dimethylamino-furan and nitroacetamide groups with a thiophene-furan and dihydropyridine carboxamide.
- The hydroxyethyl linker in the target compound may improve solubility compared to the sulphanyl-ethyl linker in Ranitidine derivatives.
- Thiophene’s sulfur atom enhances π-π stacking and metabolic stability relative to the nitro group in Ranitidine analogs, which is prone to reduction .
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Example : Crystallographically characterized by Xu & Long ().
- Key Differences :
- Both compounds share the 2-oxo-dihydropyridine carboxamide core, but the target’s hydroxyethyl-thiophene-furan system enables extended π-conjugation and hydrogen bonding, as seen in the planar conformation of the dihydropyridine core .
Elastase Inhibitors with Pyridine Carboxamide Motifs
- Example : N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ().
- Key Differences :
- The methanesulfonyl and trifluoromethyl groups in this elastase inhibitor enhance electron-withdrawing effects and lipophilicity, contrasting with the hydroxyethyl-thiophene-furan group in the target compound.
- Both structures utilize the dihydropyridine carboxamide scaffold, but the target’s thiophene-furan system may confer distinct binding interactions in enzymatic targets .
Furan-3-Carboxamide Derivatives with Hydrazinyl Groups
- Example : 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide ().
- Key Differences :
- The hydrazinyl-oxoethyl substituent in these derivatives introduces redox-sensitive and polar functional groups, unlike the thiophene-furan-ethyl group in the target compound.
- The target’s dihydropyridine ring likely enhances aromatic stacking compared to simpler furan-3-carboxamide derivatives .
Pyrrole and Indole Carboxamide Analogs
- Example: N-(2-(Diethylamino)ethyl)-5-((Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (). Key Differences:
- The fluoro-indolyl and diethylaminoethyl groups in this analog increase lipophilicity and charge distribution, differing from the hydroxyethyl-thiophene-furan system.
- Both compounds feature carboxamide linkers, but the target’s dihydropyridine core may offer superior conformational rigidity .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between a thiophene-furan-ethyl alcohol derivative and 1-methyl-2-oxo-dihydropyridine-3-carboxylic acid, analogous to methods in .
- Crystallographic Insights : Similar to N-(3-bromo-2-methylphenyl)-dihydropyridine carboxamide (), the target compound may adopt a planar conformation due to π-conjugation, facilitating intermolecular hydrogen bonding (N–H⋯O) and dimer formation .
- Pharmacological Potential: The thiophene-furan system could mimic bioisosteres of aromatic amino acids, suggesting applications in kinase or protease inhibition, though specific activity data are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
- Methodology : The compound can be synthesized via amide coupling or nucleophilic substitution reactions. For example, a modified Ullmann condensation or Suzuki-Miyaura coupling may be employed to integrate the thiophene-furan moiety. Key steps include refluxing with pyridine and catalytic p-toluenesulfonic acid in aqueous conditions to promote cyclization and amide bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., methanol evaporation) is critical to isolate the product from by-products like tautomers or unreacted intermediates .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar conformation due to π-conjugation across the amide bridge .
- NMR Spectroscopy : Use - and -NMR to identify substituent effects (e.g., thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–6.7 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm) and hydroxyl groups (broad peak ~3200 cm) .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., tautomerism) be resolved?
- Case Study : Similar compounds exhibit keto-amine tautomer dominance in solid-state (X-ray) but may show equilibrium in solution (NMR). For this compound, use temperature-dependent NMR to monitor tautomeric shifts and compare with crystallographic data .
- Mitigation : Adjust solvent polarity (e.g., DMSO vs. CDCl) to stabilize specific tautomers. Computational modeling (DFT) can predict energetically favorable forms .
Q. What strategies improve solubility and bioavailability for in vitro assays?
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the hydroxyethyl or methylpyridine moieties.
- Formulation : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Validation : Conduct logP assays and parallel artificial membrane permeability (PAMPA) studies to assess improvements .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Key Modifications :
- Vary the thiophene-furan substituents to alter electron density (e.g., 3-thiophene vs. 2-thiophene positioning) .
- Replace the methyl group on the dihydropyridine ring with bulkier alkyl chains to probe steric effects .
Data Analysis and Experimental Design
Q. How should researchers address low yields in multi-step syntheses?
- Troubleshooting :
- Identify rate-limiting steps via kinetic studies (e.g., in situ IR monitoring).
- Optimize protecting groups for the hydroxyethyl chain to prevent side reactions .
- Alternative Routes : Explore microwave-assisted synthesis to accelerate steps prone to degradation .
Q. What computational tools are recommended for predicting intermolecular interactions?
- Molecular Dynamics (MD) : Simulate dimerization via hydrogen bonds (N–H⋯O) observed in crystal structures .
- Docking Studies : Use AutoDock Vina to model ligand-protein interactions, focusing on the carboxamide and thiophene moieties as potential binding motifs .
Contradictions and Validation
Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Case Example : If a derivative predicted to inhibit kinase X shows no activity, re-evaluate force field parameters in docking simulations or assess off-target effects via proteome-wide profiling .
- Validation : Cross-validate with orthogonal assays (e.g., thermal shift assays for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
